molecular formula C16H13ClN2OS B2411285 3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 900866-77-5

3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2411285
CAS RN: 900866-77-5
M. Wt: 316.8
InChI Key: JYLDXRVRGKCJGO-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide” is a type of molecule that includes a benzothiazole ring, which is a heterocyclic compound . It is synthesized by direct coupling of 2-aminobenzothiazole with carboxylic acids .


Synthesis Analysis

The synthesis of these types of molecules generally involves the direct coupling of 2-aminobenzothiazole with carboxylic acids. This process is catalyzed by 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which is a type of heterocyclic compound. This ring contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily its synthesis reactions. As mentioned earlier, it is synthesized by direct coupling of 2-aminobenzothiazole with carboxylic acids .

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

The compound’s anti-inflammatory and analgesic properties have been explored. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit prostaglandin biosynthesis, which plays a crucial role in inflammation and pain. The synthesized derivatives of benzothiazole, including this compound, were evaluated for their anti-inflammatory and analgesic effects. Some of these derivatives exhibited significant anti-inflammatory and analgesic activities .

Antioxidant Activity

In vitro antioxidant activity was assessed for related compounds. For instance, a derivative with a similar structure was screened for its antioxidant potential using the hydrogen peroxide scavenging method. Investigating the antioxidant properties of this compound could provide valuable insights .

Antibacterial and Antifungal Properties

While not directly studied for this specific compound, related benzamide derivatives have shown antibacterial and antifungal activity. For instance, compound 15a demonstrated activity against bacterial strains (B. cereus, B. subtilis, and E. coli) and fungal strains (A. niger, Fusarium oxisporum, and Rhizopus oryzae). Further exploration of this compound’s antimicrobial potential could be worthwhile .

Anti-Tubercular Activity

Although not directly investigated for this compound, designing novel derivatives of benzamide has been explored for anti-tubercular activity. Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular effects. Considering the importance of anti-tubercular agents, this area warrants further research .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The design and structure-activity relationship of bioactive molecules could be a potential area of research .

properties

IUPAC Name

3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-9-6-7-10(2)14-13(9)18-16(21-14)19-15(20)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLDXRVRGKCJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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